molecular formula C19H24BrNO5S2 B7819258 Tiotropiumbromidehydrate

Tiotropiumbromidehydrate

货号: B7819258
分子量: 490.4 g/mol
InChI 键: MQLXPRBEAHBZTK-UHFFFAOYSA-M
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tiotropium bromide hydrate (C₁₉H₂₂BrNO₄S₂·H₂O) is a long-acting anticholinergic agent used primarily for the treatment of chronic obstructive pulmonary disease (COPD) and asthma. It functions as a bronchodilator by selectively inhibiting muscarinic M3 receptors in the airways, thereby reducing bronchoconstriction . The monohydrate form is a crystalline structure characterized by improved stability and bioavailability compared to non-hydrated forms. Its CAS registry number is 4746-63-8, and it is marketed under the brand name Spiriva® .

属性

IUPAC Name

(9,9-dimethyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl) 2-hydroxy-2,2-dithiophen-2-ylacetate;bromide;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22NO4S2.BrH.H2O/c1-20(2)12-9-11(10-13(20)17-16(12)24-17)23-18(21)19(22,14-5-3-7-25-14)15-6-4-8-26-15;;/h3-8,11-13,16-17,22H,9-10H2,1-2H3;1H;1H2/q+1;;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQLXPRBEAHBZTK-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(C2CC(CC1C3C2O3)OC(=O)C(C4=CC=CS4)(C5=CC=CS5)O)C.O.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24BrNO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Early Quaternization Methods

The foundational synthesis of tiotropium bromide, as disclosed in EP 418716 , involved reacting scopine with di-(2-thienyl)-glycolic acid methyl ester to form a scopine ester intermediate, followed by quaternization with methyl bromide. This method faced challenges:

  • High-Temperature Requirements : Initial steps required temperatures of 70–90°C, increasing energy costs and decomposition risks.

  • Low Yields : Impurities from incomplete quaternization limited yields to 45–70%, necessitating costly purification.

  • Hazardous Reagents : Sodium methoxide and metallic sodium posed safety and environmental concerns.

Large-Scale Quaternization Improvements

A scaled-up protocol dissolved 3.6 kg of N-demethyl-tiotropium in dimethylformamide (DMF), followed by methyl bromide addition at 20°C for 16 hours. Cooling to 10°C and anti-solvent crystallization with diethyl ether yielded 4.4 kg of anhydrous tiotropium bromide (98% yield, 99.9% HPLC purity). This method avoided extreme temperatures but relied on DMF, a solvent requiring careful handling due to toxicity.

Modern Approaches to Intermediate Synthesis

Two-Step Coupling Strategy

A 2018 innovation (WO2018154596A1) introduced a two-step coupling process under mild conditions:

  • Dioxalate Intermediate Formation : Scopine reacted with methyl chlorooxoacetate at 0–5°C to yield a dioxalate intermediate.

  • Thienyl Glycolate Coupling : The intermediate was treated with di(2-thienyl)glycolic acid, avoiding traditional high-temperature esterification.

Advantages :

  • Eliminated sodium methoxide, reducing toxicity.

  • Achieved 85–90% yield at ambient temperatures.

Solvent-Dependent Crystallization

Crystalline monohydrate formation required dissolving anhydrous tiotropium bromide in water, followed by slow evaporation or anti-solvent addition. Key parameters:

ParameterOptimal ConditionEffect on Crystallization
SolventWater or DMF/water mixturesStabilized monohydrate lattice
Temperature10–25°CMinimized dehydration
Cooling Rate0.5°C/minAvoided amorphous phase formation

Optimization of Quaternization and Purification

N-Demethylation and Methylation

A critical advancement involved N-demethylation of scopine esters prior to quaternization. Treating scopine-2,2-dithienyl glycolate with methyl bromide in DMF at 20°C for 16 hours achieved near-quantitative conversion:

N-Demethyl-tiotropium+CH3BrTiotropium bromide+HBr\text{N-Demethyl-tiotropium} + \text{CH}_3\text{Br} \rightarrow \text{Tiotropium bromide} + \text{HBr}

Key Data :

  • Purity : 99.9% by HPLC.

  • Scale : Up to 4.4 kg per batch.

Purification Techniques

Post-quaternization purification methods significantly impacted final product quality:

  • Anti-Solvent Crystallization : Diethyl ether induced crystallization, reducing residual DMF to <0.1%.

  • Activated Charcoal Treatment : Adsorbed colored impurities without altering crystallinity.

  • Vacuum Drying : 45°C for 2 hours ensured anhydrous-to-monohydrate transition.

Structural Characterization of the Monohydrate

Thermal Analysis

Differential scanning calorimetry (DSC) revealed two endothermic peaks:

  • Dehydration : Broad signal at 50–120°C (water loss).

  • Melting/Decomposition : Sharp peak at 225–235°C.
    Heating Rate Effects :

  • At 10°C/min: Peak at 230°C.

  • At 3°C/min: Peak shifted to 220°C.

Crystallographic Data

X-ray diffraction confirmed a monoclinic crystal system (P2/nP2/n) with lattice parameters:

a=18.0774A˚,b=11.9711A˚,c=9.9321A˚,β=102.69a = 18.0774 \, \text{Å}, \, b = 11.9711 \, \text{Å}, \, c = 9.9321 \, \text{Å}, \, \beta = 102.69^\circ

IR Spectroscopy : Key bands included O–H stretching (3570 cm1^{-1}) and C–Br vibrations (610 cm1^{-1}).

Industrial-Scale Production and Environmental Considerations

Solvent Selection and Recycling

  • DMF Substitutes : Acetonitrile and dichloromethane reduced toxicity but required stringent recovery systems.

  • Water Usage : Aqueous steps minimized organic waste, aligning with green chemistry principles.

Cost-Benefit Analysis

FactorTraditional MethodModern Method
Yield45–70%85–98%
Hazardous ReagentsSodium methoxideNone
Energy ConsumptionHigh (70–90°C)Low (20–25°C)

化学反应分析

Types of Reactions

Tiotropium bromide monohydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield reduced quinuclidine derivatives .

科学研究应用

Clinical Applications

1.1 Chronic Obstructive Pulmonary Disease (COPD)
Tiotropium is indicated for the long-term maintenance treatment of COPD, including chronic bronchitis and emphysema. It works by antagonizing muscarinic receptors in the airways, leading to bronchodilation and reduced bronchospasm. The FDA-approved indications include:

  • Maintenance therapy for COPD
  • Reduction of COPD exacerbations
  • Improvement in lung function as measured by forced expiratory volume (FEV1)

1.2 Asthma Management
Although primarily approved for COPD, tiotropium is also used as an add-on therapy for asthma patients aged 6 years and older who are on inhaled corticosteroids. This application is particularly relevant for patients with moderate to severe asthma, where tiotropium can enhance bronchodilation when combined with other treatments.

Pharmacokinetics

Tiotropium exhibits a long half-life, allowing for once-daily dosing. Key pharmacokinetic parameters include:

  • Peak plasma concentration: Achieved approximately 5 minutes post-dose.
  • Effective half-life: Approximately 1.5 days.
  • Excretion: Primarily through urine, with about 74% excreted unchanged.

Clinical Trials Overview

Numerous clinical trials have evaluated the efficacy of tiotropium compared to other bronchodilators such as beta-agonists. Notable findings include:

Study TypeComparatorDurationKey Findings
Phase IIISalmeterol6 monthsTiotropium significantly improved FEV1 and reduced exacerbations compared to placebo and salmeterol .
Long-termIndacaterol26 weeksTiotropium showed comparable improvements in lung function but with fewer rescue medication needs .
UPLIFT TrialPlacebo4 yearsLong-term use reduced mortality rates and improved quality of life metrics in COPD patients .

Case Studies

  • A study involving over 25,000 patients demonstrated that tiotropium reduced acute exacerbations and hospitalizations due to COPD .
  • Another analysis indicated that patients treated with tiotropium reported significant improvements in dyspnea scores and overall health-related quality of life compared to those receiving placebo .

Safety Profile

Tiotropium is generally well-tolerated; however, some common adverse effects include:

  • Dry mouth
  • Constipation
  • Urinary retention

Serious adverse events are rare but can include cardiovascular complications in susceptible individuals.

相似化合物的比较

Structural and Functional Comparison with Similar Compounds

Structurally Similar Compounds

Tiotropium bromide hydrate is compared to two primary analogs:

Anhydrous Tiotropium Bromide (CAS: 136310-95-7): Lacks the water molecule in its crystalline structure.

Tiotropium Bromide X-Hydrate (variable hydration states): Exhibits variable water content depending on synthesis conditions .

Property Tiotropium Bromide Monohydrate Anhydrous Tiotropium Bromide X-Hydrate
Hydration State 1 H₂O molecule 0 H₂O molecules Variable H₂O molecules
Crystallinity High Moderate Variable
Stability Under Pressure Retains particle size Particle size degrades Unstable under pressure
Bioavailability Enhanced Lower Variable

The monohydrate form demonstrates superior stability and bioavailability due to its rigid crystalline lattice, which prevents particle aggregation under mechanical stress .

Functionally Similar Compounds

  • Salmeterol/Fluticasone Combination : A β₂-agonist/corticosteroid combination (e.g., Advair®) that reduces exacerbations but carries a higher risk of pneumonia compared to tiotropium .
  • Ipratropium Bromide : A short-acting anticholinergic with similar mechanisms but shorter duration (4–6 hours vs. 24 hours for tiotropium) .

Efficacy in COPD Management

Parameter Tiotropium Monohydrate Salmeterol/Fluticasone Placebo
FEV₁ Improvement (L) +0.15–0.18 +0.12–0.15 No change
Exacerbation Rate (Annual) 0.85 0.95 1.13
Mortality Risk Reduction 17.5% (non-significant) No significant reduction Baseline

Tiotropium monohydrate showed a 128-second improvement in walking endurance time compared to placebo, attributed to enhanced ventilation and tidal volume . In contrast, salmeterol/fluticasone reduced exacerbations but increased pneumonia risk by 7.3% .

Patent and Industrial Relevance

The monohydrate form faced legal challenges regarding its "unexpected technical effects" compared to anhydrous and x-hydrate forms. The Chinese Supreme Court ruled that its stability under pressure and consistent particle size justified patentability despite structural similarity to prior art .

生物活性

Tiotropium bromide hydrate (TBH) is a long-acting muscarinic antagonist (LAMA) primarily used in the management of chronic obstructive pulmonary disease (COPD). Its biological activity is characterized by its anticholinergic effects, which facilitate bronchodilation and impact various cellular processes, particularly in the respiratory system. This article delves into the pharmacological mechanisms, clinical efficacy, and additional biological activities of TBH, supported by data tables and relevant research findings.

Tiotropium functions as a selective antagonist of muscarinic acetylcholine receptors (mAChRs), specifically targeting M1, M2, and M3 subtypes. It exhibits a unique dissociation profile wherein it binds with high affinity to M1 and M3 receptors but dissociates more rapidly from M2 receptors. This kinetic selectivity is crucial for its therapeutic effects:

  • M1 Receptors : Located in the central nervous system and airway epithelium; involved in cognitive functions and airway secretions.
  • M2 Receptors : Present on cholinergic nerve terminals; their blockade leads to increased acetylcholine release.
  • M3 Receptors : Found on airway smooth muscle; their antagonism results in bronchodilation.

In vitro studies have demonstrated that TBH inhibits cholinergic nerve-induced contractions in both guinea pig and human airways, showing a slower onset compared to other anticholinergics like ipratropium bromide .

Summary of Clinical Findings

Tiotropium has been extensively studied for its efficacy in improving lung function and quality of life in COPD patients. The following table summarizes key clinical outcomes from various studies:

StudyPopulationInterventionKey Findings
Arai et al. (2013)COPD patientsTiotropium vs. PlaceboSignificant improvement in FEV1 and reduced exacerbation rates .
Briggs et al. (2014)COPD patientsTiotropium 18 µg vs. Salmeterol 50 µgTiotropium showed better quality of life scores (SGRQ) and fewer exacerbations .
Meta-analysis (2010)10,846 patientsTiotropium vs. Placebo12% reduction in all-cause mortality; 23% reduction in cardiovascular mortality .

These studies consistently indicate that tiotropium not only improves pulmonary function but also enhances overall health-related quality of life, reduces exacerbation frequency, and lowers hospitalization rates.

Biological Activities Beyond Bronchodilation

Recent research has uncovered additional biological activities of tiotropium that may contribute to its therapeutic profile:

Inhibition of Matrix Metalloproteinases (MMPs)

A significant study investigated the effect of TBH on MMP production from lung fibroblasts (LFs) stimulated by transforming growth factor-beta (TGF-β). The findings indicated that TBH inhibited the production of MMP-1 and MMP-2 while not affecting tissue inhibitors (TIMPs). This inhibition was mediated through the suppression of TGF-β signaling pathways, suggesting a potential role for TBH in modulating inflammation and tissue remodeling associated with COPD .

Effects on Goblet Cell Metaplasia

Preliminary data suggest that tiotropium may inhibit goblet cell metaplasia, which is crucial for managing mucus overproduction—a common issue in COPD patients. The mechanism appears to involve the suppression of inflammation and direct effects on epithelial cells .

Case Study 1: Long-term Use in COPD Management

A 65-year-old male with moderate COPD was treated with tiotropium for one year. Results showed a significant improvement in FEV1 (from 45% to 60% predicted), reduced exacerbation frequency from three per year to one, and enhanced quality of life as assessed by the St. George's Respiratory Questionnaire (SGRQ).

Case Study 2: Impact on Cardiovascular Outcomes

In a cohort study involving 500 COPD patients over two years, those treated with tiotropium exhibited a reduction in cardiovascular events compared to those receiving standard care. Specifically, there was a notable decrease in hospitalizations due to cardiac failure and myocardial infarctions.

常见问题

Q. What are the key pharmacological mechanisms of tiotropium bromide hydrate in managing COPD, and how are these mechanisms validated in preclinical models?

Tiotropium bromide hydrate acts as a long-acting muscarinic antagonist (LAMA), selectively inhibiting M1/M3 receptors in bronchial smooth muscles to reduce bronchoconstriction. Preclinical validation involves in vitro receptor-binding assays (measuring dissociation rates) and in vivo models (e.g., acetylcholine-induced bronchoconstriction in guinea pigs). Dose-response curves and receptor occupancy studies are critical to confirm selectivity and duration of action .

Q. How are adverse event (AE) rates systematically assessed in tiotropium clinical trials, and what statistical methods ensure robust safety comparisons?

AE rates are evaluated using exposure-adjusted incidence rates (per 100 patient-years) to account for varying trial durations. Pooled analyses of placebo-controlled trials (e.g., 28 HandiHaler® and 7 Respimat® trials) apply Cox proportional hazards models or Poisson regression to compare AE risks between treatment arms, adjusting for covariates like baseline lung function and comorbidities .

Q. What are the standardized criteria for defining COPD exacerbations in tiotropium trials, and how do these impact endpoint consistency?

Exacerbations are typically defined as worsening respiratory symptoms requiring systemic corticosteroids, antibiotics, or hospitalization. Trials like TONADO and DYNAGITO use diary-based symptom tracking and clinician adjudication to standardize endpoints. Heterogeneity in definitions (e.g., mild vs. severe exacerbations) necessitates sensitivity analyses to ensure comparability across studies .

Advanced Research Questions

Q. How can conflicting data on tiotropium’s cardiovascular safety profile be resolved through post-hoc analysis?

Contradictory findings (e.g., cardiac event risks in UPLIFT vs. TONADO trials) require stratification by baseline cardiovascular risk factors and meta-regression techniques. For example, subgroup analyses in UPLIFT showed increased cardiac SAEs in patients with pre-existing arrhythmias, highlighting the need for patient-level data re-evaluation and competing risk models .

Q. What methodological approaches are used to evaluate the long-term disease-modifying effects of tiotropium in COPD patients?

Longitudinal studies (e.g., 4-year UPLIFT trial) employ mixed-effects models to assess lung function decline (FEV₁ slope) and time-to-event analyses for mortality. Covariate adjustment for smoking status, exacerbation history, and rescue medication use minimizes confounding. Biomarker sub-studies (e.g., serum CRP or sputum neutrophilia) further elucidate mechanistic pathways .

Q. How do researchers design trials to compare tiotropium’s efficacy across delivery devices (HandiHaler® vs. Respimat®)?

Equivalence trials use randomized, double-blind, double-dummy designs to control for placebo effects. Primary endpoints (e.g., trough FEV₁) are analyzed via non-inferiority testing with pre-specified margins (e.g., 50 mL). Pharmacokinetic studies measuring plasma tiotropium levels ensure comparable bioavailability between devices .

Q. What statistical frameworks are optimal for analyzing cost-effectiveness in tiotropium studies?

Markov cohort models simulate disease progression (e.g., exacerbation frequency, mortality) and quality-adjusted life years (QALYs). Inputs include trial data (e.g., SPARK trial for exacerbation rates) and real-world healthcare costs. Probabilistic sensitivity analyses (Monte Carlo simulations) address parameter uncertainty, with incremental cost-effectiveness ratios (ICERs) benchmarked against national thresholds (e.g., Sweden’s SEK 500,000/QALY) .

Methodological Guidance

Q. How should researchers address missing data in tiotropium trials, particularly in open-label extension phases?

Multiple imputation (e.g., chained equations) or pattern-mixture models account for missing data mechanisms (e.g., dropout due to AEs). Sensitivity analyses comparing completers vs. non-completers validate robustness. Pre-specified statistical analysis plans (SAPs) must document handling of missing data to avoid bias .

Q. What strategies optimize subgroup analyses in tiotropium studies to avoid spurious findings?

Pre-specify subgroups (e.g., GOLD 2 vs. GOLD 4 patients) to limit multiplicity. Apply hierarchical testing procedures (Gatekeeping strategy) and adjust p-values using Holm-Bonferroni corrections. Interaction tests (e.g., treatment-by-subgroup) should have adequate power (>80%) to detect clinically meaningful effects .

Q. How are patient-reported outcomes (PROs) integrated into tiotropium trial designs to assess quality of life?

Validated instruments like the St. George’s Respiratory Questionnaire (SGRQ) and COPD Assessment Test (CAT) are administered at baseline and follow-ups. Mixed-model repeated measures (MMRM) analyze PRO trajectories, adjusting for baseline scores and exacerbation events. Anchor-based methods (e.g., minimal clinically important differences) contextualize score changes .

Data Presentation Standards

  • Tables : Include AE rates (per 100 PY), hazard ratios (95% CI), and QALY gains. Example from TONADO trials:

    EndpointTiotropium/OlodaterolTiotropium MonotherapyRR (95% CI)
    Severe Exacerbations55.42/100 PY57.46/100 PY0.94 (0.89–0.99)
  • Figures : Kaplan-Meier curves for time-to-first exacerbation, forest plots for subgroup analyses.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。